Green CMFDA

Overview

Description

Green CMFDA, also known as 5-chloromethylfluorescein diacetate, is a fluorescent thiol-reactive cell-permeant probe. It is widely used in cell biology for tracking and tracing cells due to its ability to pass through cell membranes and retain fluorescence within cells for extended periods. This compound is particularly useful for long-term cell tracing, cell movement studies, and cell viability assays .

Mechanism of Action

- Interaction : The chloromethyl group in CMFDA reacts with intracellular proteins and peptides containing glutathione. This reaction occurs via glutathione S-transferase-mediated processes, leading to the formation of an adduct that remains well-preserved within the cell .

- Stability : The impermeable reaction products of CMFDA derivatives exhibit excellent retention, strong fluorescence, and relatively uniform cytoplasmic staining. These properties make them useful for correcting motion artifacts in imaging .

Target of Action

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

Green CMFDA is known to interact with various enzymes, proteins, and other biomolecules within the cell . It freely diffuses through cell membranes and once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation is believed to be mediated by a glutathione S-transferase–mediated reaction . The dye contains a chloromethyl group that reacts with thiols, probably in a glutathione S-transferase–mediated reaction .

Cellular Effects

This compound does not affect cell viability or proliferation . It allows for multigenerational tracking of cellular movements . The dye is brightly fluorescent, non-toxic, and stable at physiological pH . It displays fluorescence for at least 72 hours .

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into a cell-impermeant, fluorescent product . This transformation is believed to occur through a glutathione S-transferase–mediated reaction . The dye may also react with intracellular thiol-containing biomolecules .

Temporal Effects in Laboratory Settings

This compound displays fluorescence for at least 72 hours . It is well retained in cells, allowing for multigenerational tracking of cellular movements . The dye is stable, non-toxic at working concentrations, and brightly fluorescent at physiological pH .

Metabolic Pathways

This compound is involved in the glutathione S-transferase–mediated reaction pathway . This pathway involves the reaction of the dye’s chloromethyl group with thiols .

Transport and Distribution

This compound freely diffuses through cell membranes . Once inside the cell, it transforms into a cell-impermeant, fluorescent product . This transformation allows the dye to be well retained in cells .

Subcellular Localization

This compound is transformed into a cell-impermeant, fluorescent product inside the cell . This transformation allows the dye to be well retained in cells, enabling its localization within the cell .

Preparation Methods

Green CMFDA is synthesized from fluorescein diacetate through a chloromethylation reaction. The synthetic route involves the reaction of fluorescein diacetate with chloromethyl methyl ether in the presence of a base, such as sodium hydride, to introduce the chloromethyl group. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

For industrial production, the process is scaled up with careful control of reaction parameters to maintain consistency and quality. The compound is then purified through crystallization or chromatography techniques and stored under dry, light-protected conditions to prevent degradation .

Chemical Reactions Analysis

Green CMFDA undergoes several types of chemical reactions, primarily involving its chloromethyl and diacetate groups:

Hydrolysis: Upon entering the cell, intracellular esterases hydrolyze the diacetate groups, converting this compound into 5-chloromethylfluorescein, which is fluorescent

Thiol-Reactive Conjugation: The chloromethyl group reacts with thiols, such as glutathione, forming a stable thioether bond. .

Common reagents used in these reactions include esterase enzymes and thiol-containing compounds. The major product formed is the fluorescent 5-chloromethylfluorescein-thioether adduct .

Scientific Research Applications

Green CMFDA has a wide range of applications in scientific research:

Cell Tracking and Tracing: It is used to monitor cell movement, location, proliferation, migration, chemotaxis, and invasion. .

Cell Viability Assays: This compound is used to assess cell viability and cytotoxicity by distinguishing live cells from dead cells based on fluorescence retention

Wound Healing Studies: It is employed in wound healing assays to track cell migration and proliferation during the healing process.

Pathogen Tracking: This compound can be used to selectively label intracellular pathogens, such as bacteria, within infected cells.

Multicolor Imaging: It can be combined with other fluorescent dyes for multicolor imaging applications, allowing simultaneous tracking of different cellular processes

Comparison with Similar Compounds

Green CMFDA is compared with other similar fluorescent probes:

Calcein AM: Unlike this compound, calcein AM is retained in cells for only a few hours and is primarily used for short-term viability studies.

BCECF AM: Similar to calcein AM, BCECF AM is used for short-term studies and does not provide long-term fluorescence retention.

CytoTrace™ Ultra Green: This newer dye is significantly brighter and more photostable than this compound, making it a robust alternative for long-term cell tracking.

This compound is unique in its ability to retain fluorescence for extended periods and its compatibility with multicolor imaging applications .

Biological Activity

Green CMFDA, or CellTracker™ this compound, is a cell-permeable fluorescent probe widely used in biological research for cell tracking and viability studies. This compound has garnered attention due to its unique properties and applications in various fields, including stem cell research, wound healing assays, and metabolic activity assessments.

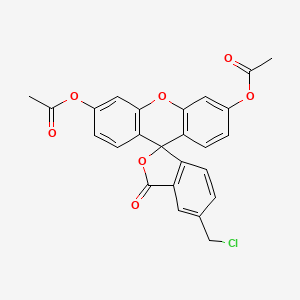

- Molecular Formula : C25H17ClO7

- Molecular Weight : 464.85 g/mol

- Excitation/Emission Wavelengths : 485 nm / 514 nm

- Solubility : Soluble in DMSO and other solvents for in vitro and in vivo applications .

This compound operates by passing through the cellular membrane and becoming fluorescent upon cleavage by non-specific esterases found within living cells. This reaction generates fluorescein, which can be visualized using fluorescence microscopy. The chloromethyl group of CMFDA reacts with thiol-containing proteins, allowing for long-term labeling of cells .

Applications in Research

- Cell Tracking : this compound is extensively used for tracking live cells over time. It retains fluorescence through multiple cell divisions, making it suitable for longitudinal studies.

- Wound Healing Assays : In studies involving fibroblasts, this compound has been utilized to monitor cell migration and proliferation during wound healing processes. For instance, a study demonstrated its use in observing the reinvasion of cells into a scratched monolayer over 24 hours .

- Stem Cell Research : Research has shown that labeling human mesenchymal stem cells (hBM-MSCs) with this compound can affect their metabolic activity and morphology. This highlights the importance of understanding how labeling can influence experimental outcomes .

Case Study 1: Impact on Mesenchymal Stem Cells

A study investigated the effects of labeling hBM-MSCs with this compound. It was found that while most growth factor expressions remained stable post-labeling, significant alterations in metabolic activity were observed. This suggests that while this compound is effective for tracking, researchers must be cautious about its potential impact on cellular functions .

Case Study 2: Wound Healing Dynamics

In a wound healing assay using human neonatal dermal fibroblasts stained with this compound, researchers noted that the presence of cytochalasin D inhibited actin polymerization, which resulted in impaired wound closure. This study illustrated the utility of this compound in assessing cellular responses to pharmacological agents during tissue repair processes .

Comparative Analysis

The following table summarizes key findings from different studies regarding the biological activity of this compound:

Properties

IUPAC Name |

[6'-acetyloxy-5-(chloromethyl)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17ClO7/c1-13(27)30-16-4-7-20-22(10-16)32-23-11-17(31-14(2)28)5-8-21(23)25(20)19-6-3-15(12-26)9-18(19)24(29)33-25/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJDHSYCSQAODE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)CCl)C(=O)O3)C5=C(O2)C=C(C=C5)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90159970 | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136832-63-8 | |

| Record name | 5-Chloromethylfluorescein diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136832-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136832638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloromethylfluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLOROMETHYLFLUORESCEIN DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG6H2YMA2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CMFDA itself is non-fluorescent. It readily crosses the cell membrane and enters the cytoplasm. [] Once inside, cellular esterases cleave off the acetate groups, transforming CMFDA into 5-chloromethylfluorescein (CMF), a highly fluorescent molecule. [, ] CMF then reacts with intracellular thiols, primarily glutathione, forming a fluorescent adduct. [] This adduct is cell-impermeant, effectively trapping the fluorescence within the cell. [, ]

ANone: CMFDA staining allows researchers to track cells over time, monitor cell division, and study cell migration. [] The stable fluorescent signal, retained through several generations, aids in understanding cell lineage and differentiation. []

ANone: CMFDA has a molecular formula of C25H19ClO7 and a molecular weight of 478.89 g/mol.

ANone: Yes, the excitation and emission maxima for CMF, the fluorescent product of CMFDA, are approximately 492 nm and 516 nm, respectively. []

ANone: Yes, a significant advantage of CMFDA is its compatibility with aldehyde fixatives. [] This allows for long-term sample storage and detailed anatomical studies. []

ANone: CMFDA itself is not catalytically active. Its utility lies in its ability to be converted into a fluorescent probe by intracellular esterases. [, ]

ANone: CMFDA is primarily used for:

- Cell tracking: Monitoring cell migration, division, and differentiation over time. [, , , , ]

- Cell viability assessment: Differentiating between live and dead cells in a population. [, , , , , ]

- Studying cell-cell interactions: Investigating fusion events, phagocytosis, and other cellular interactions. [, , ]

ANone: While specific computational studies focusing solely on CMFDA are limited in the provided research papers, computational tools and resources are crucial for designing and optimizing fluorescent probes like CMFDA. []

ANone: Structural modifications to the CMFDA molecule can alter its cell permeability, fluorescence intensity, and spectral properties. [] For instance, replacing the chloromethyl group can affect its reactivity with thiols and, consequently, its intracellular retention. []

ANone: CMFDA should be handled with standard laboratory safety practices. While generally considered non-toxic at working concentrations, always consult the safety data sheet for specific guidelines. []

ANone: When using CMFDA in animal studies or with human cells, researchers must adhere to all relevant ethical guidelines and regulations.

ANone: The provided research primarily focuses on CMFDA as a tool for in vitro studies. Therefore, detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is limited. []

ANone: CMFDA has been successfully used in various in vitro assays, including:

- Cell adhesion and transmigration assays: Assessing the ability of cells to adhere to and migrate through various substrates. []

- Phagocytosis assays: Quantifying the uptake of CMFDA-labeled particles by phagocytic cells. [, ]

- Cell viability assays: Determining the percentage of live and dead cells in a population under different conditions. [, ]

ANone: Yes, CMFDA has been used in a limited number of animal studies. For example, it has been used to track retinal ganglion cell axons in vivo. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.